2-(Triphenylphosphoranylidene)propionaldehyde

Descripción general

Descripción

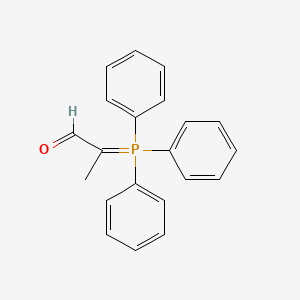

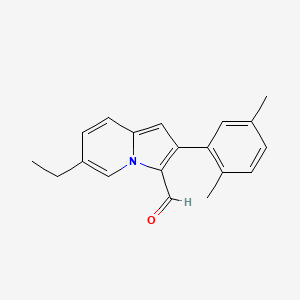

2-(Triphenylphosphoranylidene)propionaldehyde, also known as 1-Formylethylidenetriphenylphosphorane, is a chemical compound with the linear formula (C6H5)3P=C(CH3)CHO . It has a molecular weight of 318.35 .

Synthesis Analysis

This compound is used as a reactant in various chemical reactions. For instance, it is used in the asymmetric synthesis of hispidanin A via oxidative alkoxylation and stereoselective Diels-Alder reaction . It also acts as a reagent in the stereoselective synthesis of 10-epi-tirandamycin E .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C=O)=P(c1ccccc1)(c2ccccc2)c3ccccc3 . The InChI representation is InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 . Chemical Reactions Analysis

This compound is suitable for C-C bond formation reactions . It has been used in the preparation of acitretin analogs with antitumor activity, stereoselective synthesis of essential building blocks of phorboxazole A via hetero Diels-Alder and stereoselective hetero-Michael addition/equilibration .Physical And Chemical Properties Analysis

This compound is a powder form with a melting point of 219-221 °C (lit.) . It has a molecular weight of 318.3 g/mol . The compound has a XLogP3-AA value of 3.6, indicating its lipophilicity .Aplicaciones Científicas De Investigación

2-(Triphenylphosphoranylidene)propionaldehyde has been used in a variety of scientific research applications. It has been used to study enzyme inhibition, as well as to study the effects of environmental toxins on biochemical processes. It has also been used to study the effects of drugs on biochemical processes, and to study the effects of drugs on the nervous system. Additionally, this compound has been used to study the effects of hormones on biochemical processes, and to study the effects of radiation on biochemical processes.

Mecanismo De Acción

Target of Action

2-(Triphenylphosphoranylidene)propionaldehyde, also known as 2-(Triphenylphosphoranylidene)propanal, is a versatile reagent used in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis reactions. It is often used in the preparation of various organic compounds, including acitretin analogs with antitumor activity, essential building blocks of phorboxazole A, and C1-C14 fragment of sarcoglaucol-16-one .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is often involved in reactions such as the Wittig reaction, hetero Diels-Alder reaction, and stereoselective hetero-Michael addition/equilibration . These reactions result in the formation of new chemical bonds and the synthesis of new organic compounds.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of the aforementioned organic compounds . The downstream effects of these pathways include the production of acitretin analogs, phorboxazole A building blocks, and sarcoglaucol-16-one fragments, among others .

Result of Action

The result of the action of this compound is the successful synthesis of various organic compounds . These compounds can have a range of effects at the molecular and cellular level, depending on their specific structures and properties. For example, acitretin analogs synthesized using this compound have been found to exhibit antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . The efficacy of the compound in synthesis reactions can also be affected by the concentrations of the reactants and the specific conditions of the reaction .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(Triphenylphosphoranylidene)propionaldehyde has several advantages for lab experiments. It is a relatively stable compound, with a melting point of 81°C, and is soluble in polar organic solvents. It also has a low toxicity, making it safe to use in lab experiments. Additionally, it is relatively inexpensive and easy to synthesize.

The main limitation of this compound for lab experiments is that it is an inhibitor of enzymes, and thus can only be used to study the effects of environmental toxins, drugs, hormones, and radiation on biochemical processes. It cannot be used to study the effects of other compounds on biochemical processes.

Direcciones Futuras

In the future, 2-(Triphenylphosphoranylidene)propionaldehyde could be used to study the effects of other compounds on biochemical processes. Additionally, this compound could be used to study the effects of environmental toxins on the nervous system. It could also be used to study the effects of drugs on the immune system, as well as the effects of radiation on the immune system. Additionally, this compound could be used to study the effects of hormones on the immune system, and to study the effects of radiation on the development of cancer. Finally, this compound could be used to study the effects of environmental toxins on the development of cancer.

Safety and Hazards

2-(Triphenylphosphoranylidene)propionaldehyde is harmful if swallowed and may cause respiratory irritation . It also causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes in case of eye contact .

Propiedades

IUPAC Name |

2-(triphenyl-λ5-phosphanylidene)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUQEFAWBCDBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401520 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24720-64-7 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)